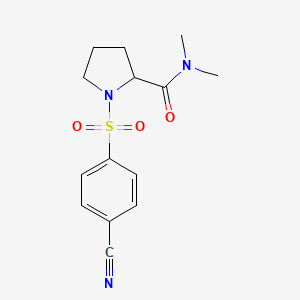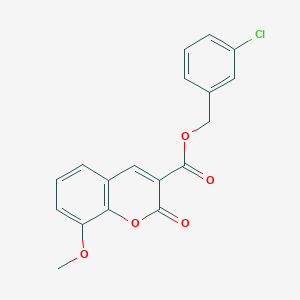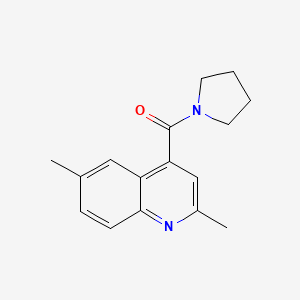
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide, also known as CPDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDC is a pyrrolidine derivative that has a sulfonyl group and a cyano group attached to the phenyl ring. This compound has shown promising results in various research studies, making it a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its high purity level, which makes it a reliable and consistent compound to work with. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide. One potential direction is to investigate its potential use as an anti-inflammatory and analgesic agent in vivo. Another potential direction is to investigate its potential use as an anti-cancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide and to identify its molecular targets. Finally, more research is needed to optimize the synthesis of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide and to improve its solubility in water for use in aqueous solutions.
Synthesemethoden
The synthesis of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of N,N-dimethylpyrrolidine-2-carboxylic acid with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been studied for its potential use as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-16(2)14(18)13-4-3-9-17(13)21(19,20)12-7-5-11(10-15)6-8-12/h5-8,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTJAMZGSCCSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)

![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)

![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)